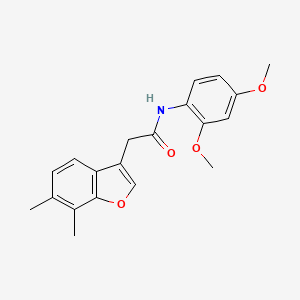
N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, which is fused with a dimethyl group, and an acetamide group attached to a dimethoxyphenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, in the presence of an acid catalyst.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methyl iodide and a strong base like potassium carbonate.
Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride in the presence of a base like pyridine.
Formation of the Dimethoxyphenyl Ring: The dimethoxyphenyl ring can be synthesized through the methylation of a suitable phenol precursor using dimethyl sulfate and a base like sodium hydroxide.
Final Coupling Reaction: The final step involves coupling the benzofuran intermediate with the dimethoxyphenyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace functional groups like halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amines, thioethers.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)-2-(1-benzofuran-3-yl)acetamide: Lacks the dimethyl groups on the benzofuran ring, which may affect its chemical and biological properties.
N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)propionamide: Contains a propionamide group instead of an acetamide group, which may influence its reactivity and applications.
N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)butyramide: Contains a butyramide group, which may alter its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features, such as the presence of both dimethyl and dimethoxy groups, which can influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12-5-7-16-14(11-25-20(16)13(12)2)9-19(22)21-17-8-6-15(23-3)10-18(17)24-4/h5-8,10-11H,9H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAGNOBAFAJICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-chloro-3-[(3-chloro-4-fluorophenyl)sulfonyl]-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2611812.png)
![4-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine](/img/structure/B2611813.png)
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2611814.png)
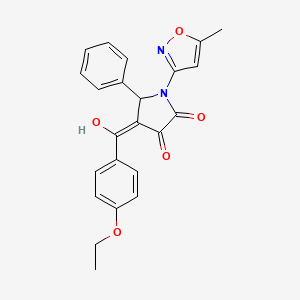
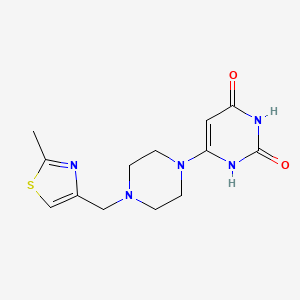
![N-(1-cyano-1-cyclopropylethyl)-2-{[5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-yl]amino}acetamide](/img/structure/B2611819.png)
![9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2611820.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2611823.png)
![3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2611825.png)
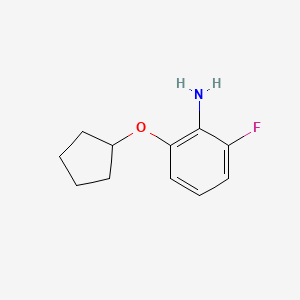

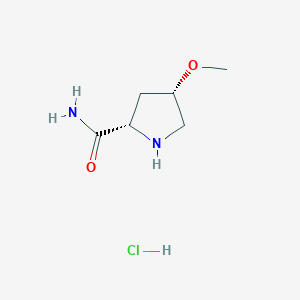
![N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2611833.png)
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2611834.png)
